molecular formula C15H17NO2S B3043969 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid CAS No. 959583-25-6

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid

Cat. No.: B3043969
CAS No.: 959583-25-6
M. Wt: 275.4 g/mol
InChI Key: CRMIMMZBNCPQQD-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a methyl group at the second position, a methylthioethyl group at the first position, and a phenyl group at the fifth position of the pyrrole ring, along with a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-methyl-1-(2-methylthioethyl)-5-phenylpyrrole and a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve the use of a solvent such as methanol or ethanol, and a catalyst like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a carboxylic acid group and a methylthioethyl group makes it versatile for various chemical reactions and applications.

Properties

IUPAC Name

2-methyl-1-(2-methylsulfanylethyl)-5-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMIMMZBNCPQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCSC)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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